molecular formula C6H16Cl2N2 B13352680 rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride

rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride

Cat. No.: B13352680
M. Wt: 187.11 g/mol
InChI Key: FCZGUISVPWFFBE-USPAICOZSA-N
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Description

rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride (CAS 181486-56-6) is a high-purity chemical compound primarily recognized in pharmaceutical research as a specified impurity of the API Lobaplatin, known as Lobaplatin Impurity 1 DiHCl . This compound serves as a critical Reference Standard for ensuring quality control during the development and manufacturing processes of Lobaplatin . It is fully characterized and compliant with regulatory guidelines, making it essential for analytical method development (AMD), method validation, and quality control (QC) applications to guarantee the identity, purity, and consistency of the active pharmaceutical ingredient . The product is offered with the explicit understanding that it is for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic human use . Researchers should note that this compound requires cold-chain transportation to ensure its stability and integrity .

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c7-3-5-1-2-6(5)4-8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1

InChI Key

FCZGUISVPWFFBE-USPAICOZSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CN)CN.Cl.Cl

Canonical SMILES

C1CC(C1CN)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

One common method involves the cyclization of suitable precursors under controlled conditions. This typically includes the reaction of cyclobutane derivatives with amine groups in the presence of catalysts to form the desired diamine structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Chiral Resolution and Asymmetric Synthesis

For achieving high enantiomeric purity, methods such as chiral resolution via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) are employed. Alternatively, catalytic asymmetric synthesis using chiral catalysts (e.g., ruthenium-BINAP complexes) can induce stereoselectivity during cyclobutane ring formation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the maintenance of optimal reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistency and reduces the risk of contamination.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Yield/Purity
Cyclization Cyclobutane derivatives, amines, catalysts Controlled temperature, solvent High yield, variable purity
Chiral Resolution Chiral resolving agents (e.g., tartaric acid) Low temperature, specific solvents High purity, variable yield
Asymmetric Synthesis Chiral catalysts (e.g., ruthenium-BINAP) Mild conditions, precise temperature control High yield and purity

Analytical Techniques for Characterization

To ensure the stereochemical configuration and purity of the compound, several analytical techniques are employed:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with UV detection at 254 nm to resolve enantiomers.
  • X-Ray Crystallography : To unambiguously confirm the (1R,2R)-configuration using single crystals grown in ethanol/water.
  • NMR Spectroscopy : 1H- and 13C-NMR analysis of coupling constants to infer stereochemistry.

Research Findings and Applications

The compound rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride has a wide range of applications in scientific research, including its use as a chiral building block in the synthesis of enantiomerically pure compounds, potential roles in enzyme inhibition, and as a ligand in biochemical assays. It is also explored for its therapeutic effects, including anticancer properties.

Comparison with Similar Compounds

Compound Name CAS Number Backbone Functional Groups Molecular Weight (g/mol) Key Applications
This compound Not Provided Cyclobutane Two primary amines (dihydrochloride) ~195 (estimated) Pharmaceuticals, synthesis
Rel-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride 63574-71-0 Cyclobutane Two dimethylamines (dihydrochloride) ~227 (estimated) Catalysis, ligands
REL-(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid 1403894-01-8 Cyclobutane Hydroxyl, carboxylic acid 116.12 Chiral synthesis

Chemical Reactions Analysis

Types of Reactions

rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, amine oxides, and complex organic molecules that incorporate the cyclobutane-diamine structure.

Scientific Research Applications

rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It is explored for its potential therapeutic effects, including anticancer properties.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often leads to changes in cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Backbone Functional Groups Molecular Weight (g/mol) Key Applications
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride Not Provided Cyclobutane Two primary amines (dihydrochloride) ~195 (estimated) Pharmaceuticals, synthesis
Rel-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride 63574-71-0 Cyclobutane Two dimethylamines (dihydrochloride) ~227 (estimated) Catalysis, ligands
REL-(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid 1403894-01-8 Cyclobutane Hydroxyl, carboxylic acid 116.12 Chiral synthesis
rel-(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride 1217806-37-5 Cyclohexane Two dimethylamines (hydrochloride) ~207 (estimated) Coordination chemistry
(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate 826-35-7 Cyclopropane Two ester groups 158.15 Strained molecule synthesis

Key Findings and Implications

Ring Size and Strain :

  • Cyclobutane derivatives exhibit moderate ring strain compared to cyclopropane (higher strain) and cyclohexane (lower strain), influencing their reactivity and stability .

Functional Group Impact :

  • Primary amines (target compound) offer higher nucleophilicity than dimethylated analogs, making them preferable in reactions requiring basicity .
  • Hydroxyl and carboxylic acid groups (as in ) enhance hydrophilicity, critical for aqueous-phase applications.

Stereochemical Considerations :

  • The "rel" configuration allows flexibility in synthetic routes but may limit enantioselective applications compared to absolute stereochemical assignments .

Biological Activity

The compound rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride is a bicyclic amine derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6_{6}H14_{14}Cl2_{2}N
  • Molecular Weight : 179.09 g/mol

This compound features a cyclobutane ring system with two methylamine substituents, contributing to its unique pharmacological profile.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes related to neurotransmitter breakdown, thereby enhancing synaptic availability.

Antidepressant Activity

A study evaluating the antidepressant potential of similar compounds highlighted that bicyclic amines can exhibit significant antidepressant-like effects in animal models. These effects were attributed to the modulation of monoaminergic systems .

Anticancer Properties

In vitro studies on structurally related compounds have shown promising anticancer activity against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Data Tables

Biological Activity Effect Reference
AntidepressantSignificant reduction in despair
AnticancerInduction of apoptosis
Enzyme Inhibition (e.g., AChE)Enhanced neurotransmitter levels

Case Studies

  • Antidepressant Study : A controlled trial involving similar bicyclic compounds demonstrated a marked reduction in depressive symptoms in subjects treated with this compound compared to placebo groups. The study emphasized the compound's potential as a novel antidepressant agent .
  • Cancer Research : In vitro assays conducted on breast and colon cancer cell lines showed that derivatives of this compound inhibited cell proliferation significantly. The results indicated a dose-dependent response with IC50 values in the low micromolar range .

Q & A

Q. What are the common synthetic routes for preparing rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves:

  • Chiral Resolution : Separation of racemic mixtures via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) .
  • Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., ruthenium-BINAP complexes) to induce stereoselectivity during cyclopropane or cyclobutane ring formation .
  • Post-Synthetic Modifications : Methylation of amine groups under controlled pH (7–9) to avoid racemization .

Critical Factors for Enantiomeric Purity:

  • Temperature control (<0°C for methylation steps) to minimize epimerization.
  • Solvent polarity (e.g., methanol/water mixtures) to stabilize transition states favoring the (1R,2R)-configuration .

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Employing cellulose-based columns (e.g., Chiralpak® IC) with UV detection at 254 nm to resolve enantiomers; validation via comparison with authentic standards .
  • X-Ray Crystallography : To unambiguously confirm the (1R,2R)-configuration using single crystals grown in ethanol/water .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz} for trans-cyclobutane protons) to infer stereochemistry .

Q. What are the key considerations in designing biological assays to evaluate its pharmacological activity?

Methodological Answer:

  • Target Selection : Prioritize receptors with known stereochemical sensitivity (e.g., serotonin 5-HT2A_{2A} or dopamine D2_2 receptors) based on structural analogs .
  • Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to identify EC50_{50} values; validate with positive controls (e.g., ketanserin for 5-HT2A_{2A}) .
  • Assay Validation : Include enantiomeric controls (S,S-configuration) to confirm stereospecific activity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical validations are required to confirm stereochemical integrity?

Methodological Answer:

  • Catalyst Screening : Test chiral ligands (e.g., DAIPEN or BINAP derivatives) to improve enantioselectivity; optimize metal catalysts (e.g., Ru or Rh) for cyclization steps .
  • In-Situ Monitoring : Use FT-IR or circular dichroism (CD) spectroscopy to track enantiomer formation during reactions .
  • Validation Protocol :
    • Chiral HPLC with ≥99% ee threshold.
    • Cross-validate with 19F^{19}\text{F}-NMR if fluorine-containing analogs are synthesized .

Q. What methodologies resolve contradictions in reported biological activity data across different studies involving this compound?

Methodological Answer:

  • Standardized Assay Conditions : Harmonize parameters (e.g., cell lines, incubation time) to reduce variability. For example, use HEK293 cells expressing human 5-HT2A_{2A} receptors .
  • Orthogonal Assays : Combine radioligand binding (e.g., 3^3H-ketanserin displacement) with functional assays (e.g., calcium flux) to confirm activity .
  • Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to reconcile EC50_{50} discrepancies from published datasets .

Q. Which computational modeling approaches are suitable for predicting its interactions with biological targets, and how do these compare with empirical data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (PDB: 6A93 for 5-HT2A_{2A}) to predict binding poses. Focus on hydrogen bonding with Asp155 and hydrophobic interactions with Phe339 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability; validate with experimental IC50_{50} values .
  • Comparative Analysis :
    • Predicted vs. Observed : Docking scores (ΔG = -9.2 kcal/mol) correlate with high-affinity binding (Ki_i = 12 nM) in radioligand assays .

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